2-(4-chlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenoxy group and a hydroxycyclopentyl moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Cyclopentylation: The chlorophenoxy intermediate is then reacted with cyclopentylmethylamine under suitable conditions to introduce the hydroxycyclopentyl group.
Acetamide formation: Finally, the compound is treated with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorophenoxy group can be reduced to a phenol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenol derivative.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide
- 2-(4-fluorophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide
- 2-(4-methylphenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide is unique due to the presence of the chlorine atom in the phenoxy group, which can influence its reactivity and biological activity. This compound’s specific structure may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c15-11-3-5-12(6-4-11)19-9-13(17)16-10-14(18)7-1-2-8-14/h3-6,18H,1-2,7-10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEIWQQCOCDWCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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